2-Ethylhexanoic acid

Description

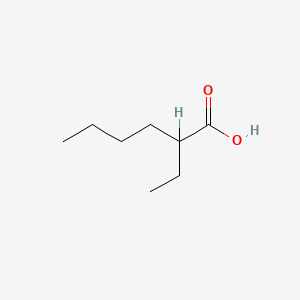

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBETXYAYXDNJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2, Array | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025293 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers., Liquid, Clear liquid with a mild odor; [HSDB] Colorless to light yellow liquid; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless to light yellow liquid with a mild odor. | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

442 °F at 760 mmHg (NTP, 1992), 228 °C, 220.00 to 223.00 °C. @ 760.00 mm Hg, 227 °C, 442 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

260 °F (NTP, 1992), 118 °C, 114 °C (closed cup), 245 °F (118 °C) (OPEN CUP), 118 °C o.c., 260 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 84 °F (NTP, 1992), Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol., Solubility in water = 1.4 g/L water at 25 °C., In water at 20 °C, 0.2 wt %. /2,000 mg/L/, 2 mg/mL at 20 °C, Solubility in water, g/100ml: 0.14 (very poor) | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.903 (USCG, 1999) - Less dense than water; will float, 0.9031 g/cu cm at 25 °C, Relative density (water = 1): 0.90, 0.903 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.0 (AIR= 1), Relative vapor density (air = 1): 5 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], 0.03 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 4 | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear liquid | |

CAS No. |

149-57-5, 56006-48-5, 61788-37-2 | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056006485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01MU2J7VVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-117 °F (NTP, 1992), -59.00 °C. @ 760.00 mm Hg, -59 °C, -117 °F | |

| Record name | ETHYLHEXOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6483 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXANOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/280 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Process Optimization

Conventional Industrial Synthesis Routes

Industrially, the synthesis of 2-EHA primarily begins with butanal, a product derived from the hydroformylation of propylene (B89431). mdpi.com From this starting point, two main pathways are conventionally employed. mdpi.comnih.gov

One established industrial method involves the aldolization of butanal to produce 2-ethylhexanol. mdpi.comnih.gov This intermediate, 2-ethylhexanol, then undergoes an oxidation step to form 2-ethylhexanal (B89479) (2-EHAL). mdpi.comnih.gov The synthesis is completed by the subsequent oxidation of 2-EHAL to yield the final product, 2-Ethylhexanoic acid. mdpi.comnih.gov This multi-step process is a foundational route in the large-scale production of 2-EHA.

A second major industrial pathway involves the aldol (B89426) condensation of butanal. mdpi.comncert.nic.in This reaction, when followed by dehydration, produces an unsaturated aldehyde known as 2-ethyl-2-enal. mdpi.comnih.govlibretexts.org The crucial next step is the selective hydrogenation of the carbon-carbon double bond in 2-ethyl-2-enal to yield 2-ethylhexanal (2-EHAL). mdpi.comrsc.orgintratec.us The final stage of this sequence is the oxidation of 2-EHAL to this compound. mdpi.comintratec.us This route is notable as both primary industrial methods converge at the oxidation of 2-EHAL to obtain the target acid. mdpi.comnih.gov

Green Chemistry Approaches in this compound Production

In response to a growing emphasis on sustainable and environmentally friendly manufacturing, significant research has been directed towards greener synthesis routes for this compound. researchgate.netimarcgroup.comacs.orgresearchgate.net A prominent example is the development of novel catalytic systems for the oxidation of 2-ethylhexanal.

A highly efficient and environmentally conscious method for producing this compound involves the oxidation of 2-ethylhexanal using oxygen or air, catalyzed by N-Hydroxyphthalimide (NHPI). mdpi.comnih.govscispace.com This organocatalyst facilitates a free-radical process under mild conditions. mdpi.compromonograph.org The reaction demonstrates high selectivity, often exceeding 99%, for this compound. mdpi.comnih.govresearchgate.net

The efficacy of the NHPI-catalyzed oxidation of 2-ethylhexanal is significantly dependent on several process parameters. mdpi.comresearchgate.net Due to the limited solubility of NHPI in the aldehyde, the use of a polar solvent is necessary to create a homogeneous reaction mixture. mdpi.com Studies have investigated the impact of catalyst concentration, the type and volume of solvent, temperature, and reaction duration on the conversion of 2-ethylhexanal and the selectivity towards this compound. mdpi.comresearchgate.net For instance, research has shown that in the presence of 5 mol% of NHPI in acetonitrile (B52724) (MeCN) at 30°C, the conversion of 2-ethylhexanal increased to 99.5% with a 47% selectivity for the acid, compared to a non-catalytic process under the same conditions which yielded 95% conversion but only 38% selectivity. nih.gov Isobutanol has been identified as a particularly effective solvent, as it dissolves the NHPI, does not undergo esterification under the reaction conditions, and aids in heat exchange. mdpi.comresearchgate.net Research has indicated that decreasing the amount of NHPI catalyst to below 6 mol% can negatively impact the conversion of the aldehyde. researchgate.net

Table 1: Influence of Reaction Parameters on NHPI-Catalyzed Oxidation of 2-Ethylhexanal

| Parameter | Condition | Observation | Source |

|---|---|---|---|

| Catalyst | Non-catalytic vs. 5 mol% NHPI in MeCN | Addition of NHPI increased 2-EHAL conversion from 95% to 99.5% and 2-EHA selectivity from 38% to 47%. | nih.gov |

| Solvent Type | Isobutanol | Found to be a crucial and effective solvent, dissolving NHPI and facilitating the reaction without side reactions like esterification. | mdpi.comresearchgate.net |

| Catalyst Amount | Reduction below 6 mol% | Adversely affected the aldehyde conversion rate. | researchgate.net |

| Oxidizing Agent | Oxygen or Air | Both are effective and cost-efficient oxidants for this green chemistry approach. | mdpi.comnih.gov |

The NHPI-catalyzed oxidation of 2-ethylhexanal aligns with the principles of green chemistry, offering a sustainable alternative to traditional methods. mdpi.com The process utilizes oxygen or air, which are inexpensive and environmentally benign oxidizing agents. mdpi.comresearchgate.net Coupled with high selectivity and mild reaction conditions, this method presents significant potential for industrial implementation. mdpi.comnih.govresearchgate.net The use of isobutanol as a solvent is particularly advantageous for potential producers who may already have access to this less valuable alcohol. mdpi.comresearchgate.net This approach represents a move towards more sustainable and economically viable chemical production. researchgate.netmarkwideresearch.com

Compound Index

Enzymatic Synthesis and Biocatalysis

The use of enzymes in chemical synthesis offers a pathway to highly specific and efficient production methods under benign conditions.

Cytochrome P450cam-Mediated this compound Formation

The enzyme Cytochrome P450cam has been studied for its capacity to catalyze the formation of this compound from 2-ethylhexanol. Research indicates that this enzymatic process is a viable, though complex, synthetic route. The wild-type P450cam enzyme demonstrates the ability to oxidize 2-ethylhexanol, its foreign substrate, providing a basis for developing biocatalysts. To enhance the production of this compound, several active site mutations of P450cam have been explored. nih.gov These mutations are designed to improve the synthesis by decreasing the active site volume, increasing its hydrophobicity, and enhancing stereoselectivity. nih.gov

Four specific active site mutations—F87W, Y96W, T185F, and L244A—were selected to study their impact on the oxidation of 2-ethylhexanol. nih.gov The F87W and Y96W mutations were found to significantly improve the regioselectivity, yielding almost exclusively the desired this compound. nih.gov The T185F mutation enhanced the coupling of NADH to product formation, a crucial factor for the efficiency of P450 biocatalysts. nih.gov These findings underscore that targeted mutations in the P450cam active site can substantially alter and improve the catalysis of 2-ethylhexanol to this compound. nih.gov

Stereoselectivity in Enzymatic Synthesis of this compound Enantiomers

A significant characteristic of the Cytochrome P450cam-mediated synthesis is its stereoselectivity. The enzyme shows a preference for binding and converting specific enantiomers of 2-ethylhexanol. acs.org Kinetic studies have revealed that the (R)-enantiomer of this compound is produced at a rate 3.5 times faster than the (S)-enantiomer. acs.orgnih.gov

When using a racemic mixture of 2-ethylhexanol as the substrate, P450cam produces 50% more (R)-2-ethylhexanoic acid than its (S)-counterpart. acs.orgnih.gov This stereoselective preference is further explained by regioselectivity assays. These assays show that (R)-2-ethylhexanoic acid constitutes 50% of the total products formed, whereas (S)-2-ethylhexanoic acid only accounts for 13%. acs.orgnih.gov Crystallographic analysis suggests that the (R)-enantiomer binds within the enzyme's active site in a more ordered state compared to the (S)-enantiomer. acs.orgnih.gov Furthermore, the L244A mutation was specifically shown to alter the stereoselectivity of the this compound production. nih.gov This inherent stereoselectivity in the wild-type enzyme provides a foundational platform for the rational design of active sites to produce specific enantiomers. acs.orgnih.gov

| Enantiomer | Production Rate Comparison | Percentage of Total Products (from racemic mixture) |

| (R)-2-ethylhexanoic acid | 3.5 times faster than (S)-enantiomer acs.orgnih.gov | 50% acs.orgnih.gov |

| (S)-2-ethylhexanoic acid | - | 13% acs.orgnih.gov |

Catalytic Mediums and Reusability Studies

The efficiency and environmental impact of chemical synthesis are heavily influenced by the choice of catalytic mediums and the ability to recycle components.

This compound as Dual Solvent-Catalyst Systems

In certain synthetic preparations of this compound, the product itself can be utilized as a component of the solvent system. One industrial method involves the oxidation of 2-ethylhexanal using an oxygen-containing gas in the presence of a catalyst. google.com In a described process, a mixture of 2-ethylhexanal and this compound serves as the reaction medium. guidechem.com Specifically, a mixture containing 20% 2-ethylhexanal in this compound is fed into the reactor. guidechem.com Using the product as a solvent can help to reduce the generation of by-products and improve reaction selectivity. google.com Carboxylic acids can also act as catalysts for certain chemical reactions, such as esterification, by providing a proton source. chemguide.co.uk

Catalyst and Solvent Recovery and Recycling Methodologies

The recovery and reuse of catalysts and solvents are critical for the economic and ecological viability of industrial chemical production. In the synthesis of this compound via the oxidation of 2-ethylhexanal, methodologies have been developed to enable catalyst recycling.

One such method employs a molybdovanadophosphoric acid catalyst. google.com A key advantage of this catalyst is that it can be reused. google.com The process involves the catalyst being dissolved in an aqueous solution of hydrochloric acid. google.com After the oxidation reaction is complete, the aqueous phase containing the catalyst separates from the upper organic phase, which contains the this compound product. google.com This phase separation allows for the recovery of the aqueous catalyst solution for subsequent use. google.com

Another approach to recovery involves distillation. A patented method describes obtaining this compound from the waste generated during the production of N-2-ethylhexyl-N'-phenyl-N-phenylenediamine. mdpi.com In this process, after a series of extraction steps with an aliphatic solvent, the final this compound product is recovered from the organic layer via distillation under reduced pressure with a yield greater than 99%. mdpi.com This demonstrates a method of product recovery that also inherently separates it from other process chemicals.

| Method | Process | Recovery/Recycling Aspect |

| Heteropolyacid Catalysis | Oxidation of 2-ethylhexanal using a molybdovanadophosphoric acid catalyst. google.com | The aqueous catalyst phase is separated from the organic product phase and can be reused. google.com |

| Distillation | Recovery from a chemical production waste stream. mdpi.com | This compound is isolated from the organic layer by distillation under reduced pressure. mdpi.com |

Advanced Applications and Material Science Integration

Role in Polymer Science and Engineering

2-Ethylhexanoic acid (2-EHA) is a pivotal chemical compound in the realm of polymer science and engineering. Its distinct branched carboxylic acid structure is fundamental to its utility as a precursor and additive in the creation and modification of a diverse array of polymeric materials.

Plasticizer Formulations for Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB)

Esters derived from this compound are key components in plasticizer formulations, which are essential for imparting flexibility and processability to polymers such as Polyvinyl Chloride (PVC) and Polyvinyl Butyral (PVB). A widely recognized plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), is synthesized from 2-EHA. researchgate.net However, due to health and environmental concerns, alternative 2-EHA-based plasticizers like di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and di(2-ethylhexyl) adipate (B1204190) (DEHA) have gained prominence. researchgate.netnih.gov These molecules integrate between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature, which results in a more flexible material.

The branched structure of the 2-ethylhexyl group is particularly effective in creating free volume within the polymer matrix, which enhances flexibility. windows.net Ongoing research is focused on developing novel plasticizers derived from 2-EHA that offer improved performance characteristics and reduced migration from the polymer. In PVB, commonly used in laminated safety glass, 2-EHA-based plasticizers like triethylene glycol di-2-ethylhexanoate are critical for controlling adhesion, elasticity, and impact resistance. google.com

| Plasticizer Name | Chemical Formula | Polymer Application | Key Property Enhancement |

| di(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | PVC | Flexibility, Softness |

| di(2-ethylhexyl) terephthalate (DEHT) | C₂₄H₃₈O₄ | PVC | Low volatility, Good low-temperature flexibility |

| di(2-ethylhexyl) adipate (DEHA) | C₂₂H₄₂O₄ | PVC | Excellent low-temperature properties |

| Triethylene glycol di-2-ethylhexanoate | C₂₀H₃₈O₅ | PVB | Flexibility, Adhesion |

Alkyd Resin Modification and Coating Applications

In the coatings industry, this compound is integral to the synthesis and modification of alkyd resins, a primary binder in many paints and varnishes. ekb.egresearchcommons.org When incorporated as a modifying fatty acid during the resin's production, the branched structure of 2-EHA disrupts the uniformity of the polymer backbone. ekb.egresearchcommons.org This structural irregularity enhances the resin's solubility in organic solvents and improves the flexibility of the resulting coating. ekb.egresearchcommons.org

Polyurethane Foaming Catalysis

Metal salts of this compound, especially stannous octoate (tin(II) 2-ethylhexanoate), are crucial catalysts in the manufacturing of polyurethane foams. atamanchemicals.com These catalysts primarily promote the gelling reaction, where a polyol and an isocyanate react to form the urethane (B1682113) linkages that constitute the polymer network.

Stannous octoate exhibits high selectivity for the gelling reaction over the blowing reaction (the reaction between isocyanate and water to produce carbon dioxide). evonik.com This selectivity is vital for controlling the foam's rate of rise and cure, which in turn determines the final density, cell structure, and mechanical properties of the polyurethane foam. The 2-ethylhexanoate (B8288628) portion of the catalyst ensures its solubility within the polyol component of the formulation. Tertiary amines can also be partially blocked with this compound to create delayed-action catalysts. google.comgoogle.com

Metal Salt Derivatives and Their Functional Roles

The metal salts of this compound, commonly known as metal octoates, are valued for their solubility in nonpolar organic solvents, a property imparted by the branched, eight-carbon chain of the 2-ethylhexanoate ligand. atamanchemicals.com This characteristic makes them highly effective in a variety of industrial applications.

Metal Salts as Drying Agents in Paints and Inks

A primary application of the metal salts of this compound is as driers, or siccatives, in oxidatively curing coatings such as alkyd-based paints and inks. eastman.comfindyourchemical.comspecialchem.com These metal compounds, including those of cobalt, manganese, and zirconium, catalyze the autoxidative crosslinking of the unsaturated fatty acid components within the alkyd resin. industrialchemicals.gov.au

The drying mechanism involves the absorption of atmospheric oxygen to form hydroperoxides, which then decompose to generate free radicals. These radicals initiate the polymerization and crosslinking of the resin binder, transforming it into a solid, durable film. Different metal octoates function at various stages of the drying process:

Cobalt(II) 2-ethylhexanoate acts as a surface drier, accelerating drying at the coating's surface. eastman.com

Manganese(II) 2-ethylhexanoate functions as a through drier, promoting a more uniform cure throughout the entire film thickness. eastman.com

Zirconium 2-ethylhexanoate serves as a coordination drier, often replacing lead-based driers, and facilitates crosslinking between polymer chains.

| Metal Salt | Function | Stage of Drying |

| Cobalt(II) 2-ethylhexanoate | Primary Drier | Surface Drying |

| Manganese(II) 2-ethylhexanoate | Through Drier | Uniform Film Drying |

| Zirconium 2-ethylhexanoate | Coordination Drier | Through Film Crosslinking |

Catalytic Activity of 2-Ethylhexanoate Complexes in Oxidation and Polymerization Reactions

Beyond their role as driers, metal 2-ethylhexanoate complexes are versatile catalysts for a range of chemical transformations, including various oxidation and polymerization reactions. atamanchemicals.comresearchgate.net Their solubility in organic media and the variable oxidation states of the central metal ion are key to their catalytic efficacy.

For instance, cobalt and manganese 2-ethylhexanoates are employed as catalysts in the liquid-phase oxidation of hydrocarbons. osti.gov A significant industrial process is the oxidation of 2-ethylhexanol to this compound itself, which can be catalyzed by cobalt 2-ethylhexanoate. osti.gov These metal complexes facilitate the decomposition of hydroperoxides, which generates the free radicals necessary for the oxidation chain reaction to proceed. An efficient method for this synthesis has also been reported using N-hydroxyphthalimide as a catalyst. nih.govresearchgate.net

In polymerization, tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce polylactide (PLA), a biodegradable polymer. acs.orgresearchgate.netrsc.org The catalyst's effectiveness is a subject of ongoing research to better understand the reaction mechanisms and improve control over the resulting polymer's properties. acs.orgresearchgate.netrsc.org Other metal 2-ethylhexanoates, such as those of nickel(II) and cobalt(II), have been investigated in combination with other compounds for the polymerization of different monomers. researchgate.net

Utility in Synthetic Lubricants and Lubricant Additives

This compound (2-EHA) is a pivotal chemical intermediate in the production of high-performance synthetic lubricants and lubricant additives. Its branched-chain structure and the lipophilic nature of its derivatives contribute to desirable properties such as excellent thermal and oxidative stability, low volatility, and good viscosity characteristics over a wide range of temperatures.

Esters derived from this compound, particularly polyol esters, are a major component of synthetic lubricants. These esters are synthesized through the reaction of 2-EHA with polyols like neopentyl glycol, trimethylolpropane, and pentaerythritol. Research has demonstrated that the resulting branched esters exhibit low pour points, high viscosity indices (VI), and Newtonian fluid behavior, which are critical performance metrics for advanced lubricants. nih.gov For instance, a study on various synthetic esters of 2-EHA found that the products have molecular weights in the normal range for synthetic oil applications (228 to 640 mass units) and possess high thermal stability, a key factor for their use in extreme temperature conditions. nih.gov The demand for these synthetic lubricants is growing, particularly for applications such as refrigerants and in the white goods industry. researchgate.net

In addition to forming the base stock of synthetic oils, 2-EHA is used to create lubricant additives. researchgate.net Its metal salts, formed by reacting 2-EHA with metal compounds, are prepared as additives for various industrial lubricant applications. google.com These additives enhance the performance of the lubricant by providing properties such as improved detergency, dispersion, and corrosion control. The versatility of 2-EHA makes it a fundamental raw material for polyolesters used in a wide array of synthetic lubricants. google.com

The following table summarizes the properties of synthetic esters derived from this compound and various alcohols, highlighting their suitability as lubricant base oils.

| Reactant Alcohol | Resulting Ester | Molecular Weight ( g/mol ) | Key Lubricant Properties |

| 1-Hexanol | Hexyl 2-ethylhexanoate | 228 | Low Pour Point, High VI |

| 2-Ethylhexanol | 2-Ethylhexyl 2-ethylhexanoate | 256 | Low Pour Point, High VI |

| 1-Octanol | Octyl 2-ethylhexanoate | 256 | Low Pour Point, High VI |

| 1-Dodecanol | Dodecyl 2-ethylhexanoate | 312 | Low Pour Point, High VI |

| 1-Hexadecanol | Hexadecyl 2-ethylhexanoate | 368 | Low Pour Point, High VI |

| Neopentyl Glycol | Neopentyl Glycol di(2-ethylhexanoate) | 344 | High Thermal Stability |

| Trimethylolpropane | Trimethylolpropane tri(2-ethylhexanoate) | 470 | High Thermal Stability |

| Pentaerythritol | Pentaerythritol tetra(2-ethylhexanoate) | 640 | Highest Thermal Stability |

Data synthesized from studies on 2-EHA-based synthetic esters. nih.gov

Corrosion Inhibition Mechanisms

This compound and its metallic salt derivatives are widely utilized as effective corrosion inhibitors, particularly in automotive coolants and as additives in lubricants and coatings. google.commdpi.comresearchgate.net The mechanism of corrosion inhibition is primarily based on the formation of a protective, non-polar film on the metal surface.

The 2-ethylhexanoate molecule consists of a polar carboxylate head and a non-polar, branched hydrocarbon tail. This amphiphilic structure allows the carboxylate group to adsorb or chemically bond to the metal surface, while the hydrophobic tails orient themselves away from the surface. This orientation creates a dense, protective barrier that repels water and other corrosive agents, thereby preventing them from reaching the metal and initiating the corrosion process. google.com

Metal salts of this compound, often referred to as metal soaps, are particularly important in this application. google.com These compounds, such as cobalt(II) ethylhexanoate or other metal complexes, function as "oil drying agents" in paints and varnishes by catalyzing oxidative cross-linking, but they also contribute to the protective qualities of the coating. google.com In applications like automotive coolants, 2-EHA provides corrosion protection for the various metals found in the cooling system. mdpi.com The acid itself, or its salts, can neutralize alkaline components and form a durable, protective film on metallic parts. researchgate.net This function is critical for maintaining the integrity and efficiency of engines and other industrial machinery. mdpi.comgoogle.com

Intermediary Functions in Chemical Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comresearchgate.net In the pharmaceutical industry, its primary role is often as a salt-forming agent. google.com The lipophilic nature of the 2-ethylhexanoate moiety can be used to modify the solubility and bioavailability of drug molecules. By forming a salt with a basic API, the resulting complex can exhibit improved solubility in nonpolar organic solvents or lipid-based formulations, which can be advantageous for specific drug delivery systems.

While its role in pharmaceutical synthesis is more as a modifying agent, it has also been noted as a replacement for older, more hazardous chemicals in certain applications. For example, this compound has been used as a pesticide in sawmills, replacing the more toxic pentachlorophenol. nih.gov This indicates its utility and acceptance as a less hazardous alternative in some agrochemical contexts, although its primary role remains that of a synthetic intermediate rather than a direct precursor to complex agrochemical molecules.

Formation of Amides, Allyl Deprotection, and Stereoselective Reductive Amination

The distinct steric and lipophilic properties of this compound and its derivatives have led to their application in specific organic reactions. A review of its synthetic uses highlights its utility in several key transformations that are crucial in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net

Amide Formation: 2-EHA derivatives can be used to facilitate the formation of amide bonds, a fundamental linkage in countless biologically active molecules. The unique properties of these reagents can offer advantages in reactions where traditional coupling agents may be less effective. researchgate.net

Allyl Deprotection: The allyl group is a common protecting group for alcohols, amines, and carboxylic acids in multi-step synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org Reagents derived from this compound are involved in methodologies for the deprotection (removal) of these allyl groups. researchgate.net This allows for the unmasking of the functional group under specific conditions, often with high selectivity, which is critical for the successful synthesis of complex target molecules. organic-chemistry.org

Stereoselective Reductive Amination: Reductive amination is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org Reagents derived from 2-EHA have been applied in stereoselective versions of this reaction. For example, sodium triacyloxyborohydrides prepared from various carboxylic acids, including those structurally similar to 2-EHA, are used for the highly diastereoselective conversion of ketones to protected amines. researchgate.net The steric bulk of the 2-ethylhexanoyl group can influence the stereochemical outcome of the reaction, providing a tool for chemists to control the three-dimensional structure of the target molecule. researchgate.net

Development of Novel Methodologies in Organic Synthesis

The unique physical and chemical properties of this compound have prompted its use in the development of new and efficient synthetic methodologies. Its high boiling point, miscibility with organic solvents, and reactive carboxylic acid group make it suitable for various roles beyond that of a simple intermediate.

One notable development is the use of 2-EHA as a dual solvent-catalyst. Research has shown its effectiveness in promoting one-pot, multi-component reactions, such as the synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net In this capacity, it serves as the reaction medium while its acidic nature catalyzes the transformation, simplifying the process and often allowing for easy separation of the product by extraction. researchgate.net

Furthermore, significant research has been dedicated to optimizing the synthesis of 2-EHA itself, reflecting its industrial importance. mdpi.com Novel methodologies focus on "green chemistry" principles, aiming for higher selectivity, milder reaction conditions, and the use of cost-effective, environmentally benign oxidants like oxygen or air. researchgate.netnih.gov One such advanced method involves the oxidation of 2-ethylhexanal (B89479) using N-hydroxyphthalimide (NHPI) as an organocatalyst, which achieves over 99% selectivity for 2-EHA under mild conditions. mdpi.comnih.gov Another approach explores the enzymatic synthesis of 2-EHA from 2-ethylhexanol using cytochrome P450cam, which exhibits stereoselectivity, producing the (R)-enantiomer 3.5 times faster than the (S)-enantiomer. nih.gov These developments not only improve the production of 2-EHA but also contribute to the broader field of sustainable organic synthesis.

The table below outlines different synthesis methods for this compound, highlighting the reaction conditions and achieved yields.

| Starting Material | Oxidant/Catalyst | Reaction Conditions | Yield/Selectivity | Reference |

| 2-Ethylhexanal | Air/Oxygen (Non-catalytic) | 82 °C | 50-66% Yield | mdpi.com |

| 2-Ethylhexanal | Oxygen (in Octane) | 40 °C, 0.3 MPa | 81% Yield | mdpi.com |

| 2-Ethylhexanal | H₂O₂ / Phase Transfer Catalyst | 90 °C, 2 h | 65% Yield | mdpi.com |

| 2-Ethylhexanal | Oxygen / N-hydroxyphthalimide | Mild Conditions | >99% Selectivity | mdpi.comresearchgate.net |

| 2-Ethylhexanol | Cytochrome P450cam | Enzymatic | Stereoselective | nih.gov |

Emerging and Specialized Applications

Beyond its traditional uses, this compound is finding application in advanced materials science, particularly in the synthesis of nanomaterials and metal-organic frameworks (MOFs).

Metal salts of this compound, such as tin(II) 2-ethylhexanoate and cobalt(II) 2-ethylhexanoate, serve as highly effective single-source precursors for the synthesis of metal oxide nanocrystals. researchgate.netresearchgate.net The "ethylhexanoate route" allows for the formation of monodispersed nanoparticles with controlled size and shape through methods like non-hydrolytic solvothermal reactions. researchgate.netcnr.it For example, CoO nanooctahedra have been synthesized by the decomposition of cobalt(II) 2-ethylhexanoate in oleylamine. uab.cat In these syntheses, the dissociated 2-ethylhexanoate ligand can act as a capping agent, controlling particle growth and preventing aggregation. researchgate.net This method is valuable for producing nanocrystals for applications in electronics, catalysis, and gas sensing. uab.cat

In the field of coordination polymers, this compound can be used as a ligand or modulator in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are highly porous, crystalline materials with applications in gas storage, separation, and catalysis. bohrium.com While aromatic carboxylic acids are more common linkers, aliphatic carboxylates like 2-EHA are gaining attention for the unique properties they can impart, such as increased framework flexibility and hydrophobicity. researchgate.netnih.gov The branched structure and conformational freedom of the 2-ethylhexanoate ligand can influence the final topology and pore environment of the MOF, leading to novel materials with tailored functionalities. mdpi.com

Scientific Research and Development

In the realm of scientific research and development, this compound and its derivatives are subjects of continuous investigation, focusing on both novel synthesis methods and innovative applications. A significant area of research is the development of more efficient and environmentally friendly "green" oxidation processes for its synthesis. mdpi.comresearchgate.net Traditionally, 2-EHA is produced from propylene (B89431) via a multi-step process involving hydroformylation to butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally, oxidation. atamanchemicals.comintratec.us

Recent research has explored alternative synthesis routes to improve efficiency and sustainability. One such study reported an efficient method for synthesizing 2-EHA through the oxidation of 2-ethylhexanal using oxygen or air in the presence of an N-hydroxyphthalimide (NHPI) catalyst under mild conditions. mdpi.comresearchgate.net This method achieved a high selectivity of over 99% for 2-EHA and is considered to have industrial potential due to its cost-effective oxidizing agent and mild reaction conditions. mdpi.comresearchgate.net

The table below summarizes key findings from a study on the NHPI-catalyzed oxidation of 2-ethylhexanal.

| Parameter | Condition | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |

| Temperature | 30 °C | 99.5 | 47 |

| Catalyst | 5 mol% NHPI in MeCN | 99.5 | 47 |

| Non-Catalytic | MeCN solvent | 95 | 38 |

| Optimized Solvent | i-BuOH | 59.0 | 99.4 |

| Data sourced from a study on the efficient synthesis of this compound. mdpi.com |

Beyond its synthesis, 2-EHA serves as a vital precursor in materials science. researchgate.net Metal 2-ethylhexanoates are extensively used to fabricate high-quality thin films and are considered ideal precursors due to their solubility and ability to produce pure films. researchgate.net Research is also active in the synthesis of nanoparticles, where metal ethylhexanoates act as precursors. For instance, monodispersed tin(IV) oxide (SnO2) and cerium(IV) oxide (CeO2) nanoparticles have been synthesized through non-hydrolytic solvothermal reactions with 2-ethylhexanoate complexes. researchgate.net In this process, the dissociated 2-ethylhexanoates function as capping agents, controlling the size of the nanoparticles and preventing aggregation. researchgate.net

Metal Extraction and Separation in Metallurgical Processes

The ability of this compound to form stable, oil-soluble complexes with a variety of metal cations makes it a valuable reagent in metallurgical processes, specifically in solvent extraction and separation. wikipedia.org These metal complexes, often referred to as metal soaps, are charge-neutral coordination complexes, not simple ionic salts, and are highly soluble in nonpolar solvents. wikipedia.orgresearchgate.net This property is exploited to selectively extract metals from aqueous solutions, such as leachates or process streams, into an organic phase.

The ethylhexanoate complexes function as catalysts in polymerization and oxidation reactions, but their primary role in metallurgy is as an extractant. wikipedia.orgbisleyinternational.com The process involves contacting an aqueous solution containing metal ions with an organic solvent containing 2-EHA. The 2-EHA reacts with specific metal cations to form metal ethylhexanoate complexes that are then drawn into the organic phase, leaving other ions behind in the aqueous phase.

Examples of metal ethylhexanoates include:

Cobalt(II) ethylhexanoate: Used as a drier for alkyd resins. wikipedia.org

Tin(II) ethylhexanoate: A catalyst for the polymerization of polylactide. wikipedia.org

Nickel(II) ethylhexanoate wikipedia.org

Hydroxyl aluminium bis(2-ethylhexanoate): Used as a thickener. wikipedia.org

While detailed public research on its specific use in large-scale commercial metallurgical extraction is often proprietary, the principles are well-established in hydrometallurgy. The efficiency of extraction can be controlled by adjusting factors such as the pH of the aqueous phase and the concentration of the 2-EHA in the organic phase. This allows for the separation of different metals based on their varying affinities for forming complexes with the acid.

Potential in Advanced Coatings and Sustainable Manufacturing Solutions

This compound plays a significant role in the formulation of advanced coatings and is at the forefront of innovations in sustainable manufacturing. Its metallic salts, particularly those of cobalt and manganese, are essential as driers for odorless paints, inks, and varnishes, where they catalyze the oxidative cross-linking of drying oils. transparencymarketresearch.comchemanalyst.com In the synthesis of alkyd resins, 2-EHA is used as a monomer that improves yellowing resistance compared to standard fatty acids, making it suitable for high-performance stoving enamels and two-component coatings. basf.combisleyinternational.com

The drive towards sustainability has spurred research into more environmentally friendly manufacturing solutions involving 2-EHA. Companies are developing "pro-environment" versions of the acid, where a portion of the product is based on renewable raw materials, utilizing the mass balance concept for physical and chemical traceability. transparencymarketresearch.com These efforts are often accompanied by certifications like the International Sustainability and Carbon Certification (ISCC) PLUS. transparencymarketresearch.com

The table below highlights the applications of 2-EHA in advanced and sustainable coatings.

| Application Area | Function of this compound | Benefit |

| Paint Driers | Forms metal salts (e.g., cobalt, manganese) | Acts as a catalyst for the curing of paints, inks, and varnishes. bisleyinternational.comchemanalyst.com |

| Alkyd Resins | Monomer in resin synthesis | Provides improved resistance to yellowing. basf.combisleyinternational.com |

| Corrosion Inhibitors | Key component in inhibitor formulations | Protects metal surfaces, used in automotive coolants. atamanchemicals.combisleyinternational.com |

| Sustainable Manufacturing | Bio-attributed mass balance versions | Helps reduce the carbon footprint of the final product. transparencymarketresearch.com |

| Advanced Coatings | Used in low-VOC and waterborne systems | Enables the development of more environmentally friendly coating technologies. transparencymarketresearch.comperstorp.com |

Furthermore, 2-EHA is instrumental in the development of coatings with reduced environmental impact. It is a component in formulations for waterborne alkyd technology, which aims to lower the volatile organic compound (VOC) content of paints. perstorp.com It also functions as a corrosion inhibitor in modern organic acid technology (OAT) engine coolants, which have a longer service life than traditional coolants. atamanchemicals.com Its use as a stabilizer in plastics like PVC also contributes to the durability and longevity of materials, an important aspect of sustainable product design. atamanchemicals.comtransparencymarketresearch.com

Toxicological Mechanisms and Biological Interactions

Organ-Specific Toxicological Effects

Beyond developmental toxicity, 2-Ethylhexanoic acid has been associated with toxicological effects in specific organs. The available data point to the liver and the male reproductive system as targets.

In studies on rats, increased liver weight was a noted sign of maternal toxicity. nih.gov This suggests that the liver is a target organ for 2-EHA's systemic effects. The compound is also a known peroxisome proliferator, an effect often localized in the liver. epa.gov

Effects on the male reproductive system have also been documented. In a reproductive toxicity study in Wistar rats, administration of the sodium salt of 2-EHA resulted in a reduction in sperm motility at 100 mg/kg/day. industrialchemicals.gov.aunih.gov At higher doses, an increase in the number of abnormal sperm was observed. industrialchemicals.gov.au These findings indicate a potential for 2-EHA to impair male fertility. industrialchemicals.gov.au As previously detailed, the developing skeleton is also a primary target for the toxic effects of 2-EHA. oup.comnih.gov

Genotoxicity and Cellular Level Effects

The mutagenic potential of this compound has been evaluated in various in vitro assays with mixed results. In bacterial reverse mutation tests, such as the Ames test, 2-EHA has been reported as negative. nih.gov It did not show mutagenic activity in Salmonella typhimurium strains TA97, TA98, TA100, TA1535, TA1537, and TA1538, nor in Escherichia coli strain WP2uvrA, both with and without metabolic activation. nih.gov

However, in mammalian cell genotoxicity tests, 2-EHA has shown positive results. nih.gov For instance, it has been reported to induce DNA damage in rat hepatocyte cells both with and without metabolic activation. nih.gov Despite these in vitro findings in mammalian cells, there is insufficient consistent evidence to classify the chemical for genotoxicity. nih.gov

Table 2: In Vitro Mutagenicity of this compound

| Test System | Result |

|---|---|

| Salmonella typhimurium (Ames Test) | Negative |

| Escherichia coli WP2uvrA | Negative |

| Mammalian Cell Cytogenetics | Positive |

| Rat Hepatocyte DNA Damage | Positive |